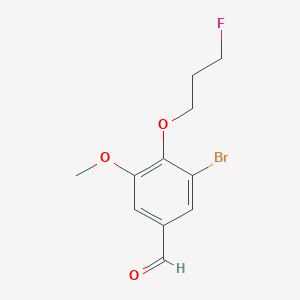

3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde

Description

Chemical Classification and Nomenclature

This compound belongs to the chemical class of halogenated aromatic aldehydes, specifically representing a trisubstituted benzaldehyde derivative. According to International Union of Pure and Applied Chemistry nomenclature principles for aromatic aldehydes, this compound follows the systematic naming convention for benzaldehyde derivatives where the aldehyde functional group takes precedence in numbering. The compound contains three distinct substituents: a bromine atom at position 3, a fluoropropoxy group at position 4, and a methoxy group at position 5 relative to the aldehyde carbon. Research on related compounds demonstrates that halogenated benzaldehydes constitute an important subset of aromatic aldehydes, with the International Union of Pure and Applied Chemistry recognizing benzaldehyde as the preferred name for the parent compound rather than benzenecarbaldehyde. The systematic nomenclature reflects the compound's classification within multiple chemical categories including aryl halides, specifically aryl bromides, alkyl fluorides through the fluoropropoxy chain, and aromatic ethers through the methoxy substituent.

The nomenclature system for this compound demonstrates the complexity inherent in naming polysubstituted aromatic systems, where each functional group must be properly identified and positioned according to established priority rules. Studies of benzaldehyde derivatives reveal that the aldehyde group consistently receives the highest priority in numbering systems, ensuring that the carbonyl carbon maintains position 1 in the numbering scheme. The fluoropropoxy substituent represents a more complex alkoxy group, combining both fluorine halogenation and ether linkage functionalities within a single substituent. Research into halogenated organic compounds shows that such mixed halogen systems, containing both bromine and fluorine atoms, represent sophisticated synthetic targets that require careful consideration of electronic effects and steric factors during synthesis planning. The methoxy group, being a simple alkoxy substituent, provides additional electron-donating character to the aromatic ring system, creating a complex electronic environment that influences the compound's reactivity profile.

Structural Features and Functional Groups

The molecular architecture of this compound incorporates multiple functional groups that significantly influence its chemical and physical properties. The benzaldehyde core structure provides the aromatic foundation, with the carbonyl group serving as the primary reactive center for nucleophilic addition reactions characteristic of aldehydes. Research on benzaldehyde derivatives demonstrates that the aromatic ring system provides stability while the aldehyde functionality offers diverse reactivity patterns including oxidation to carboxylic acids and reduction to primary alcohols. The bromine substituent at position 3 introduces significant electronic withdrawal effects through both inductive and mesomeric mechanisms, while simultaneously providing opportunities for further synthetic elaboration through cross-coupling reactions.

The fluoropropoxy substituent represents a unique structural feature that combines ether linkage with fluorine substitution in an aliphatic chain. Studies of fluorinated compounds reveal that fluorine atoms can dramatically alter molecular properties including lipophilicity, metabolic stability, and bioactivity profiles. The propoxy chain length provides sufficient flexibility for conformational changes while maintaining the electronic effects of the terminal fluorine atom. The methoxy group at position 5 serves as an electron-donating substituent that can participate in electrophilic aromatic substitution reactions and provides additional synthetic handles for molecular modification. Research into methoxy-substituted benzaldehydes shows that these groups can influence both the electronic distribution within the aromatic system and the overall molecular conformation through steric interactions.

| Functional Group | Position | Electronic Effect | Synthetic Utility |

|---|---|---|---|

| Aldehyde | 1 | Electron-withdrawing | Nucleophilic addition, oxidation, reduction |

| Bromine | 3 | Electron-withdrawing | Cross-coupling reactions, nucleophilic substitution |

| Fluoropropoxy | 4 | Mixed effects | Ether cleavage, fluorine incorporation |

| Methoxy | 5 | Electron-donating | Demethylation, electrophilic substitution |

The three-dimensional structure of this compound reflects the interplay between electronic effects and steric constraints imposed by the multiple substituents. Computational studies of related halogenated benzaldehydes suggest that the spatial arrangement of substituents can significantly influence molecular reactivity and intermolecular interactions. The combination of electron-withdrawing and electron-donating groups creates a complex electronic environment that can be fine-tuned through synthetic modifications, making this compound potentially valuable as an intermediate in pharmaceutical chemistry where precise electronic control is essential for biological activity.

Historical Context in Benzaldehyde Chemistry

The development of benzaldehyde chemistry traces back to the early recognition of aromatic aldehydes as fundamental building blocks in organic synthesis. Benzaldehyde itself, historically known as oil of bitter almond due to its characteristic odor, was among the first aromatic aldehydes to be isolated and characterized from natural sources. The compound naturally occurs in various plant species, particularly within the Rosaceae family, where it exists primarily in glycosidic forms such as amygdalin. Early research established benzaldehyde as the simplest aromatic aldehyde, with its molecular formula of carbon seven hydrogen six oxygen, serving as the prototype for understanding aromatic aldehyde chemistry.

The evolution of benzaldehyde derivatives research has been driven by the recognition that substituent effects on the aromatic ring can dramatically alter chemical reactivity and physical properties. Historical studies of benzaldehyde chemistry revealed that unlike aliphatic aldehydes, aromatic aldehydes exhibit reduced reactivity toward certain reagents such as Fehling's reagent, highlighting the stabilizing influence of the aromatic system. Research into halogenated benzaldehyde derivatives emerged as chemists sought to modify the electronic properties of the aromatic ring system to achieve specific synthetic goals. The introduction of halogen substituents was found to provide both electronic modulation and synthetic handles for further molecular elaboration.

Patent literature from the late twentieth century documents the growing interest in specialized benzaldehyde derivatives for industrial applications, particularly in the fragrance and pharmaceutical industries. The development of novel benzaldehyde derivatives with complex substitution patterns, including multiple halogen atoms and alkoxy groups, represents a more recent advancement in the field. These compounds have gained attention for their potential applications as intermediates in drug discovery programs and as building blocks for materials science applications. The historical progression from simple benzaldehyde to complex multi-substituted derivatives reflects the maturation of synthetic organic chemistry and the increasing demand for precisely functionalized molecular scaffolds.

Contemporary research has expanded the scope of benzaldehyde chemistry to include sophisticated derivatives with multiple functional groups that can serve as versatile synthetic intermediates. The development of efficient synthetic methodologies for accessing complex benzaldehyde derivatives has been facilitated by advances in cross-coupling chemistry, selective halogenation techniques, and protecting group strategies. Modern benzaldehyde chemistry encompasses both the traditional applications in fragrance chemistry and emerging applications in pharmaceutical research, where the precise placement of functional groups can be critical for biological activity.

Significance in Halogenated Aromatic Compounds Research

Halogenated aromatic compounds represent a crucial class of organic molecules with widespread applications in pharmaceutical, agrochemical, and materials science research. The study of multi-halogenated systems has gained particular significance due to their unique electronic properties and synthetic versatility. Research into compounds containing both bromine and fluorine atoms has revealed that these dual-halogen systems can exhibit synergistic effects that are not observed in mono-halogenated analogs. The electronic effects of different halogens can be complementary, with bromine providing good leaving group properties for substitution reactions while fluorine contributes to metabolic stability and altered physicochemical properties.

The development of halogenated benzaldehyde derivatives has been driven by their utility as synthetic intermediates in complex molecule synthesis. Studies of related compounds such as 3-bromo-4-methoxybenzaldehyde and 3-bromo-5-methoxybenzaldehyde demonstrate the synthetic value of these systems in accessing diverse molecular architectures. The presence of multiple halogen atoms provides opportunities for selective functionalization through different reaction pathways, enabling the construction of complex substitution patterns that would be difficult to achieve through other approaches. Research into asymmetric synthesis has shown that halogenated benzaldehydes can serve as effective electrophiles in stereoselective transformations, contributing to the development of enantioselective synthetic methodologies.

| Compound Type | Bromine Position | Additional Substituents | Research Applications |

|---|---|---|---|

| 3-Bromo-4-methoxybenzaldehyde | 3 | 4-methoxy | Asymmetric synthesis, pharmaceutical intermediates |

| 3-Bromo-5-methoxybenzaldehyde | 3 | 5-methoxy | Cross-coupling reactions, materials chemistry |

| 3-Bromo-4-fluoro-5-methoxybenzaldehyde | 3 | 4-fluoro, 5-methoxy | Dual halogen effects, bioactive compounds |

The pharmaceutical industry has shown particular interest in fluorinated aromatic compounds due to the unique properties that fluorine can impart to drug molecules. Research has demonstrated that fluorine substitution can enhance binding affinity to biological targets, improve metabolic stability, and modulate physicochemical properties such as lipophilicity. The combination of fluorine with other halogens in a single molecule represents an advanced approach to molecular design that can provide fine-tuned control over biological activity. Studies of compounds with fluoroalkoxy substituents have revealed that these groups can serve as bioisosteres for other functional groups while providing additional synthetic flexibility.

Contemporary research in halogenated aromatic chemistry has been facilitated by advances in synthetic methodologies, particularly in the areas of selective halogenation and cross-coupling reactions. The development of mild and selective conditions for introducing multiple halogen atoms into aromatic systems has expanded the accessible chemical space for drug discovery and materials applications. Research into the electronic effects of different substitution patterns has provided insights into structure-activity relationships that guide the design of new compounds with desired properties. The study of multi-halogenated benzaldehyde derivatives continues to contribute to our understanding of how molecular structure influences chemical reactivity and biological activity, making these compounds valuable tools for both fundamental research and practical applications.

Properties

IUPAC Name |

3-bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrFO3/c1-15-10-6-8(7-14)5-9(12)11(10)16-4-2-3-13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAMVWAZXXIZLFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)C=O)Br)OCCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Green and Catalyst-Free Bromination Method

A recent patented method (CN109912396B) describes a green, catalyst-free synthesis of 3-bromo-4-fluorobenzaldehyde starting from 4-fluorobenzaldehyde. The process avoids the use of toxic bromine or chlorine and instead uses sodium bromide, hydrochloric acid, and sodium hypochlorite under ultrasonic conditions.

Process Summary:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Dissolve 1 mol 4-fluorobenzaldehyde in 140-180 mL dichloromethane | Prepare solution A |

| 2 | Dissolve 1-1.03 mol sodium bromide in 90-110 mL water, add 90-110 mL 35% HCl | Prepare solution B |

| 3 | Mix solutions A and B at 20-25 °C, apply ultrasonic waves, dropwise add 1.01-1.04 mol 8% sodium hypochlorite over 1 hour | Bromination reaction |

| 4 | Continue ultrasonic treatment and stirring for 30 minutes, then stand for 15 minutes | Reaction completion |

| 5 | Phase separation, wash organic phase to neutrality, dry and remove solvent | Crude product isolation |

| 6 | Bulk melting crystallization at 31 °C | Pure product isolation |

Traditional Bromination Using Bromine and Zinc Bromide Catalyst

An earlier method (WO2010086877A2) involves bromination of 4-fluorobenzaldehyde using bromine in the presence of zinc bromide and oleum with iodine as a promoter.

Process Summary:

| Step | Reagents & Conditions | Description |

|---|---|---|

| a | Add 4-fluorobenzaldehyde dropwise to oleum, iodine, and zinc bromide at 5-35 °C for 2 h | Activation of substrate |

| b | Add bromine dropwise at 25-45 °C over 3 h | Bromination |

| c | Stir reaction mixture at 25-65 °C for 2 h | Reaction completion |

| d | Quench in water below 25 °C, separate layers | Workup |

| e | Wash organic layer iteratively with water | Purification |

| f | Distill crude product to >95% purity | Final isolation |

- Purity: >95%

- Use of bromine and corrosive oleum requires careful handling and environmental controls.

Introduction of the 3-Fluoropropoxy Group

The 3-fluoropropoxy substituent at the 4-position is typically introduced via nucleophilic aromatic substitution or Williamson ether synthesis on an appropriate hydroxy-substituted intermediate.

General Strategy

Starting from 3-bromo-4-hydroxy-5-methoxybenzaldehyde or 3-bromo-4-fluoro-5-methoxybenzaldehyde, the hydroxy group is alkylated with 3-fluoropropyl halides (e.g., 3-fluoropropyl bromide) under basic conditions to form the 3-fluoropropoxy substituent.

The methoxy group at the 5-position is generally introduced beforehand or retained from starting materials such as 5-methoxy-4-hydroxybenzaldehyde derivatives.

Example Reaction Conditions

| Reagents | Conditions | Notes |

|---|---|---|

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | React with 3-fluoropropyl bromide or tosylate | Use K2CO3 or NaH as base in polar aprotic solvent (DMF, DMSO) |

| Temperature | 50-80 °C | Reaction time: 4-12 h |

| Workup | Aqueous extraction, purification by crystallization or chromatography |

This alkylation step requires careful control to avoid side reactions such as multiple alkylations or degradation of the aldehyde function.

Summary Table of Preparation Steps for 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde

Research Findings and Considerations

The green bromination method using sodium bromide and sodium hypochlorite is advantageous for industrial scale-up due to safety and environmental benefits.

Traditional bromination using bromine and zinc bromide catalysts offers robust yields but involves hazardous reagents and more complex waste treatment.

The alkylation step to install the 3-fluoropropoxy group requires careful selection of base and solvent to maintain aldehyde integrity and achieve high regioselectivity.

No direct commercial synthesis reports exist for the exact compound this compound, but the described methods for intermediates and related ethers provide a reliable synthetic route.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The aldehyde group in 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzoic acid.

Reduction: 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate in Chemical Reactions : This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its reactive aldehyde functional group, which can participate in various chemical reactions such as nucleophilic additions and condensation reactions .

- Building Block for Drug Development : The compound's structural features make it a valuable building block for the synthesis of novel drug candidates. Modifications to its structure can lead to derivatives with enhanced biological activity .

2. Biological Research

- Study of Biological Effects : In biological contexts, 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde can be employed to investigate the effects of aromatic aldehydes on cellular systems. Its derivatives may be used to develop biochemical assays or probes for molecular biology studies .

- Antioxidant and Anticancer Studies : Recent studies have indicated that related bromophenol derivatives exhibit significant antioxidant and anticancer properties. This suggests potential therapeutic applications for compounds derived from this compound .

3. Medicinal Chemistry

- Therapeutic Potential : The compound's derivatives may possess specific therapeutic activities. For instance, modifications could lead to new drugs targeting various diseases, highlighting its importance in medicinal chemistry research .

- Mechanism of Action : The presence of functional groups such as bromine and methoxy influences the compound's interaction with biological targets, including enzymes and receptors. This interaction can result in covalent bonding with nucleophilic sites on proteins, potentially leading to diverse biological effects .

Industrial Applications

1. Specialty Chemicals Production

- Synthesis of Polymers and Dyes : In the industrial sector, this compound is utilized in producing specialty chemicals, including polymers and dyes. Its unique chemical properties make it suitable for synthesizing materials with specific characteristics .

2. Agrochemical Development

- Pesticide Intermediates : The compound has been identified as a precursor for synthesizing agrochemicals, particularly pesticides. Its role as an intermediate in the production of various chemical agents underscores its significance in agricultural applications .

Case Study 1: Synthesis of Pharmaceutical Intermediates

In a study focusing on the synthesis of flucloxacillin and flumethrin, this compound was utilized as a key intermediate. The synthesis involved a series of reactions that highlighted the compound's utility in producing bioactive molecules essential for medical applications .

Case Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant properties of bromophenol derivatives derived from this compound demonstrated significant potential for therapeutic applications. The study employed various assays to evaluate cell viability and oxidative stress responses, indicating promising avenues for further exploration in cancer treatment .

Mechanism of Action

The mechanism of action of 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the bromine, fluoropropoxy, and methoxy groups can influence its binding affinity and specificity towards these targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism :

- Bromine placement (3- vs. 5-position) significantly alters electronic distribution. For example, 5-bromo derivatives () may exhibit different reactivity in cross-coupling reactions compared to 3-bromo isomers.

Physical Properties :

- Molecular weight and substituent bulk correlate with boiling points. For instance, the benzyloxy derivative (339.16 g/mol) likely has a higher boiling point than the 3-fluoropropoxy analog, though exact data are unavailable in the evidence.

Commercial Availability and Purity

- In contrast, 5-Bromo-4-fluoro-2-hydroxybenzaldehyde () and its derivatives are more commonly cataloged, suggesting broader commercial accessibility.

Biological Activity

3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of bromine, fluorine, and methoxy groups, is part of a broader class of aromatic aldehydes known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.

- Molecular Formula : C12H12BrF1O3

- Molecular Weight : 303.13 g/mol

- Structure : The compound features a bromine atom and a fluoropropoxy group attached to a methoxy-substituted benzaldehyde core.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 25 µg/mL |

| Pseudomonas aeruginosa | 100 µg/mL |

These results suggest that the compound could be an effective agent against antibiotic-resistant strains, particularly Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways related to cell survival and death.

The biological activity of this compound can be attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It might interact with cellular receptors that regulate apoptosis and cell cycle progression.

- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in target cells, leading to oxidative damage and subsequent cell death.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted at a pharmaceutical research institute evaluated the antimicrobial efficacy of several derivatives of benzaldehyde, including this compound. The results demonstrated its superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a lead compound for further development. -

Evaluation of Anticancer Properties :

In another investigation published in a peer-reviewed journal, researchers assessed the anticancer properties of this compound using both in vitro assays and in vivo models. The findings indicated significant tumor growth inhibition in xenograft models treated with the compound, suggesting its potential as a therapeutic agent for lung and cervical cancers.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Bromo-4-(3-fluoropropoxy)-5-methoxybenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step functionalization. For example:

Etherification : Introduce the 3-fluoropropoxy group via nucleophilic substitution of a hydroxyl group using 3-fluoropropyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

Bromination : Direct bromination at the 3-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄) under radical initiation (AIBN) .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess fluoropropyl bromide for complete etherification) and temperature to minimize side products like di-brominated analogs .

Q. How can purity and structural integrity be validated for this compound?

- Methodological Answer :

- Chromatography : Use silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to isolate the target compound from unreacted starting materials or byproducts .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., aldehyde proton at ~10 ppm, methoxy singlet at ~3.8 ppm) and HRMS for molecular ion verification .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and ≥95% purity threshold .

Q. What are the critical storage conditions to prevent degradation?

- Methodological Answer : Store in amber vials at –20°C under inert gas (Ar/N₂) to avoid aldehyde oxidation and hydrolysis of the fluoropropoxy group. Desiccate to mitigate hygroscopicity .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine atom in the 3-fluoropropoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The fluorine atom increases the electrophilicity of the adjacent carbon, enhancing Suzuki-Miyaura coupling efficiency. For example:

- Use Pd(PPh₃)₄ as a catalyst with arylboronic acids (e.g., phenylboronic acid) in THF/H₂O at 80°C. Monitor regioselectivity via LC-MS to confirm coupling at the bromine site .

- Contradiction Note : Competing dehalogenation may occur if the solvent/base system is too polar (e.g., DMF/K₂CO₃), requiring optimization .

Q. How to resolve contradictory spectral data for intermediates during synthesis?

- Methodological Answer :

- Case Study : If NMR shows unexpected splitting for the methoxy group, consider rotational isomerism due to steric hindrance from the fluoropropoxy chain. Confirm via variable-temperature NMR (VT-NMR) to observe coalescence .

- Alternative Approach : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks and differentiate between structural isomers .

Q. What computational methods predict the compound’s suitability as a ligand in catalytic systems?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian at the B3LYP/6-31G(d) level to evaluate frontier molecular orbitals (HOMO/LUMO) for ligand-metal binding affinity .

- Docking Studies : Simulate interactions with transition metals (e.g., Pd²⁺) in software like AutoDock Vina to predict catalytic activity in cross-coupling reactions .

Q. How to address low yields in large-scale synthesis?

- Methodological Answer :

- Scale-Up Challenges : Poor heat dissipation in bromination steps may lead to decomposition. Use flow chemistry with controlled residence time and temperature .

- Workflow :

| Step | Parameter | Optimization |

|---|---|---|

| Etherification | Solvent | Switch from DMF to MeCN for easier removal |

| Bromination | Catalyst loading | Reduce NBS from 1.2 to 1.05 equiv. to minimize over-bromination |

Contradictions and Troubleshooting

Q. Why do conflicting reports exist regarding the compound’s stability under basic conditions?

- Analysis : Some studies report aldehyde oxidation in basic media, while others note stability. This discrepancy arises from:

- Solvent Effects : Stability in aprotic solvents (e.g., THF) vs. protic solvents (e.g., MeOH) .

- Mitigation : Add antioxidants (e.g., BHT) or conduct reactions under strict anaerobic conditions .

Q. How to differentiate between positional isomers in analogues with similar substituents?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.